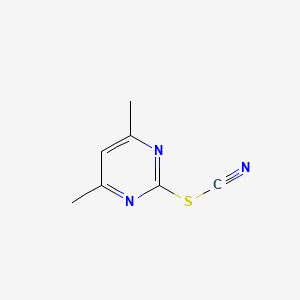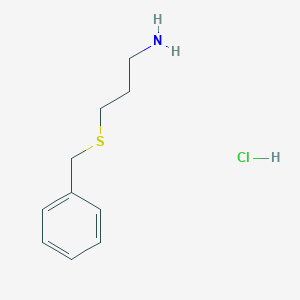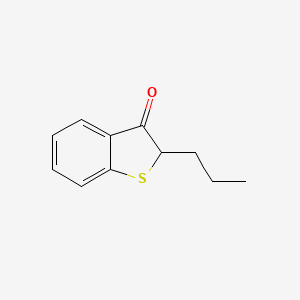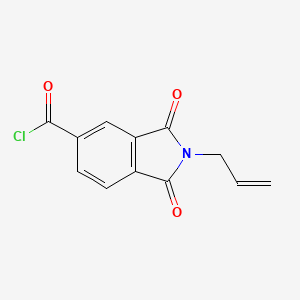
4,6-Dimethyl-2-pyrimidinyl thiocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dimethyl-2-pyrimidinyl thiocyanate is an organic compound with the molecular formula C7H7N3S. It is a derivative of pyrimidine, characterized by the presence of two methyl groups at the 4th and 6th positions and a thiocyanate group at the 2nd position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-pyrimidinyl thiocyanate typically involves the reaction of 4,6-dimethyl-2-pyrimidinyl chloride with potassium thiocyanate in an organic solvent such as acetone or ethanol. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反应分析
Types of Reactions
4,6-Dimethyl-2-pyrimidinyl thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles such as amines or alcohols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the thiocyanate group can yield thiols or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include 4,6-dimethyl-2-pyrimidinyl amines or ethers.
Oxidation Reactions: Products include sulfoxides or sulfones.
Reduction Reactions: Products include thiols or amines.
科学研究应用
4,6-Dimethyl-2-pyrimidinyl thiocyanate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 4,6-Dimethyl-2-pyrimidinyl thiocyanate involves its interaction with specific molecular targets. The thiocyanate group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can disrupt biological pathways, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation.
相似化合物的比较
Similar Compounds
- 4,6-Dimethyl-2-pyrimidinyl chloride
- 4,6-Dimethyl-2-pyrimidinyl amine
- 4,6-Dimethyl-2-pyrimidinyl ether
Uniqueness
4,6-Dimethyl-2-pyrimidinyl thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity compared to its analogs. This reactivity makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
属性
CAS 编号 |
55055-25-9 |
|---|---|
分子式 |
C7H7N3S |
分子量 |
165.22 g/mol |
IUPAC 名称 |
(4,6-dimethylpyrimidin-2-yl) thiocyanate |
InChI |
InChI=1S/C7H7N3S/c1-5-3-6(2)10-7(9-5)11-4-8/h3H,1-2H3 |
InChI 键 |
LZLCVTIHZNVKMI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=N1)SC#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Hydroxy-3-[(prop-2-en-1-yl)sulfanyl]propyl prop-2-enoate](/img/structure/B14639407.png)
![Acetamide, N-[[2-[(2,6-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14639410.png)

![Benzene, 4-chloro-2-(chloromethyl)-1-[(4-fluorophenyl)thio]-](/img/structure/B14639435.png)

![3-[(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]dihydrofuran-2,5-dione](/img/structure/B14639444.png)



![1,3-Dioxolane-2-propanal, 2-[(acetyloxy)methyl]-](/img/structure/B14639468.png)
![N-[(4-Methyl-1,3-benzothiazol-2-yl)sulfanyl]cyclohexanamine](/img/structure/B14639476.png)

![1-cyano-3-[4-(1H-imidazol-5-yl)butyl]-2-methylguanidine](/img/structure/B14639491.png)
![2,2,4-Trimethylbicyclo[3.2.1]oct-3-en-6-one](/img/structure/B14639503.png)
